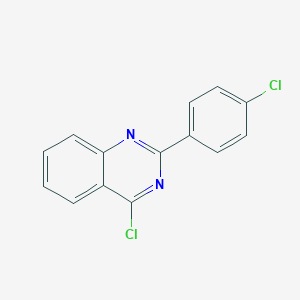

4-Chloro-2-(4-chlorophenyl)quinazoline

描述

Contextualizing the Quinazoline (B50416) Core in Contemporary Chemical and Biological Research

The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the fields of chemical and biological research. wikipedia.org Its unique structure has captivated chemists and pharmacologists for over a century, leading to a wealth of knowledge and a diverse array of applications.

Historical Perspectives and Evolution of Quinazoline Research

The journey of quinazoline research began in 1869 with Griess's synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, it was not until 1895 that August Bischler and Lang first reported the synthesis of the parent quinazoline molecule. wikipedia.org The name "quinazoline" was later proposed by Widdege. nih.govresearchgate.net Early research focused on the fundamental synthesis and characterization of this novel heterocyclic system.

Over the decades, the field has evolved dramatically. The initial synthetic explorations have given way to the development of numerous sophisticated methods for creating a vast library of quinazoline derivatives. nih.gov This expansion was largely driven by the discovery of the diverse biological activities exhibited by these compounds, transforming quinazoline from a chemical curiosity into a pharmacologically significant scaffold.

Significance of the Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.govnih.govcapes.gov.br This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The versatility of the quinazoline scaffold allows for the introduction of various substituents at different positions, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Quinazoline derivatives have been shown to possess an impressive range of biological effects, including:

Antimicrobial nih.gov

Anti-inflammatory nih.govresearchgate.net

Antiviral mdpi.com

Anticonvulsant nih.gov

Antihypertensive nih.gov

The stability of the quinazolinone ring to metabolic reactions like oxidation, reduction, and hydrolysis further enhances its suitability as a pharmacophore. researchgate.net This inherent stability, coupled with its diverse biological activities, has solidified the quinazoline scaffold's importance in the development of new therapeutic agents. nih.gov

The Compound 4-Chloro-2-(4-chlorophenyl)quinazoline: Research Significance and Strategic Importance

Within the vast family of quinazoline derivatives, this compound stands out as a compound of particular research and strategic importance. Its specific substitution pattern confers unique properties that make it a valuable tool in pharmaceutical development.

Role as a Key Intermediate in Advanced Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.comnih.gov The chlorine atom at the 4-position of the quinazoline ring is a key reactive site, allowing for facile nucleophilic substitution reactions. evitachem.com This reactivity enables chemists to introduce a wide variety of functional groups at this position, thereby creating a diverse library of novel compounds for biological screening. The synthesis of 4-chloroquinazolines is a well-established process, often involving the chlorination of the corresponding quinazolin-4-one. researchgate.net

The general synthetic utility of chloroquinazolines is highlighted by their use as reagents for converting phenols to anilines and in the synthesis of various biologically active molecules, including those with antitumor and antibacterial properties. sigmaaldrich.com

Foundational Relevance for Targeted Therapeutic Development

The structural framework of this compound makes it a valuable starting point for the development of targeted therapies, particularly in oncology. nih.govchemimpex.com The quinazoline scaffold itself is a known pharmacophore in numerous anticancer agents that function by inhibiting protein kinases and other molecular targets. nih.govnih.gov

The development of drugs like Gefitinib, an EGFR kinase inhibitor, underscores the therapeutic potential of the quinazoline core. wikipedia.org By using this compound as a foundational structure, researchers can design and synthesize new derivatives with potentially enhanced or novel mechanisms of action against specific cancer-related targets. researchgate.net For instance, derivatives of 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one have been synthesized and evaluated as multi-target anti-inflammatory agents. researchgate.net

Contribution of Chlorinated Phenyl Groups to Molecular Stability and Reactivity for Medicinal Chemistry Applications

The presence of chlorinated phenyl groups in this compound significantly influences its molecular properties, contributing to both its stability and reactivity in a way that is highly beneficial for medicinal chemistry applications. chemimpex.com

The chlorine atoms, being electronegative, can alter the electronic distribution within the molecule, which can in turn affect its binding affinity to biological targets. nih.gov The introduction of chlorine can also enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation. eurochlor.org Furthermore, the presence of chlorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDLKQWYHGPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355934 | |

| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59490-94-7 | |

| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Systematic Approaches for 4 Chloro 2 4 Chlorophenyl Quinazoline and Its Analogues

Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Nucleus

The construction of the quinazoline ring system can be achieved through a variety of synthetic strategies. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative, typically an anthranilic acid derivative.

Cyclization Reactions in Quinazoline Synthesis

Cyclization reactions are fundamental to the formation of the quinazoline scaffold. These reactions typically involve an intramolecular process where a suitably substituted benzene precursor closes to form the heterocyclic pyrimidine ring.

Common strategies include:

Intramolecular Cyclization: This approach often starts with an ortho-substituted aniline derivative. For instance, the reaction of 2-aminobenzamides with a carbonyl source can lead to an intermediate that undergoes intramolecular condensation and dehydration to form the quinazolinone ring. mdpi.com

Oxidative Cyclization: In some methods, cyclization is accompanied by an oxidation step to yield the aromatic quinazoline ring. For example, the reaction of benzylamines with 2-aminobenzophenones can proceed via an oxidative and condensation cyclization pathway. nih.gov

Tandem Reactions: Modern synthetic methods often employ tandem or cascade reactions where multiple bonds are formed in a single pot. A copper-catalyzed tandem reaction of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide (B78521) proceeds through amination, condensation, and subsequent intramolecular nucleophilic cyclization to furnish the quinazoline derivative. nih.gov Metal-catalyzed reactions, such as those employing cobalt, can facilitate tandem C-H amidation and intramolecular cyclization. mdpi.comfrontiersin.org

A summary of representative cyclization approaches is presented below.

| Starting Materials | Reagents/Catalysts | Reaction Type | Product |

| 2-Aminobenzamides, Aryl Halides, tert-butyl isocyanide | Pd(0), NaOtBu | Palladium-catalyzed Cyclization | 2-Arylquinazolin-4(3H)-ones |

| 2-Aminobenzophenones, Benzylamines | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative Condensation Cyclization | 2-Arylquinazolines |

| 2-Bromobenzyl Bromides, Aldehydes, Ammonium Hydroxide | Cupric Acetate (B1210297) | Copper-catalyzed Tandem Cyclization | Functionalized Quinazolines |

| 2-Nitrobenzyl alcohol, Benzylamine | Base-mediated | Intramolecular Redox and Cyclization | Quinazolines |

Condensation Reactions for Quinazoline Ring Formation

Condensation reactions are a widely used and classical approach for assembling the quinazoline ring. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia (B1221849).

Key condensation strategies include:

Reaction of Anthranilic Acid Derivatives: Anthranilic acid and its derivatives (esters, amides) are common precursors. They can be condensed with a variety of reagents that provide the remaining atoms for the pyrimidine ring. mdpi.com

Condensation with Amides: The reaction of anthranilic acids with amides is a well-established method for forming 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). nih.gov This is famously known as the Niementowski reaction.

Condensation with Carbonyl Compounds: Anthranilic acid derivatives can react with carbonyl compounds, carboxylic acids, or orthoesters in the presence of an amine or ammonia source. mdpi.com For example, the one-pot condensation of anthranilic acid, orthoesters, and amines is an efficient route to quinazolin-4(3H)-one derivatives.

Cyclocondensation: This involves a condensation reaction that directly leads to a cyclic product. The cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives can yield quinazoline 3-oxides. nih.gov Similarly, the reaction of 2-aminobenzaldoxime with aldehydes can proceed through a Schiff base intermediate followed by cyclocondensation. nih.gov

Specific Reaction Mechanisms for Quinazoline Formation

The Niementowski reaction is a classical and frequently employed method for synthesizing 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). nih.govwikipedia.org It involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgdrugfuture.com

The reaction generally proceeds by heating the reactants, often without a solvent. The proposed mechanism is similar to that of the Niementowski quinoline synthesis. wikipedia.org It is thought to begin with the formation of an N-acyl anthranilic acid intermediate, which then reacts with ammonia (or an amine derived from the amide) to form an o-amidobenzamide. This intermediate subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolin-4(3H)-one product. wikipedia.org High temperatures are often required, though microwave-assisted methods have been developed to accelerate the reaction and improve yields. nih.govresearchgate.net

General Scheme of the Niementowski Reaction

Anthranilic Acid + Amide → N-Acylanthranilic Acid Intermediate → o-Amidobenzamide Intermediate → Quinazolin-4(3H)-one

The synthesis of the quinazoline nucleus can also be achieved through the decarboxylation of a quinazoline carboxylic acid derivative. The first synthesis of the parent quinazoline molecule by Bischler and Lang involved the decarboxylation of a 2-carboxy derivative. nih.gov

More recent methods have explored visible-light-mediated decarboxylative reactions. For instance, quinazoline compounds can be synthesized from the condensation of α-keto acids and 2-aminobenzylamine, followed by decarboxylation initiated by blue LED irradiation. rsc.org This approach offers a mild and environmentally friendly alternative to traditional methods that may require harsh conditions or strong oxidants. rsc.org This radical decarboxylative pathway represents an attractive tool in modern synthetic chemistry for forming carbon-nitrogen bonds. researchgate.net

Direct Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline

The direct synthesis of this compound in a single step from acyclic precursors is not a common strategy. The standard and most widely adopted approach is a two-step synthesis that first constructs the corresponding quinazolinone core, followed by a chlorination reaction.

Step 1: Synthesis of 2-(4-chlorophenyl)quinazolin-4(3H)-one

The precursor, 2-(4-chlorophenyl)quinazolin-4(3H)-one, is typically synthesized via the condensation of an anthranilic acid derivative with a 4-chlorobenzoyl derivative. A common method involves the reaction of anthranilic acid with 4-chlorobenzoyl chloride. This reaction proceeds via N-acylation to form 2-(4-chlorobenzamido)benzoic acid, which then undergoes cyclization upon heating, often with a dehydrating agent or by reaction with ammonia or a source thereof, to yield the quinazolinone.

Alternatively, anthranilamide can be reacted with 4-chlorobenzaldehyde or 4-chlorobenzoic acid under various catalytic conditions to form the desired quinazolinone.

| Reactant A | Reactant B | Conditions | Intermediate |

| Anthranilic Acid | 4-Chlorobenzoyl Chloride | Base (e.g., Pyridine), followed by heating | 2-(4-Chlorobenzamido)benzoic acid |

| Anthranilamide | 4-Chlorobenzaldehyde | Oxidative conditions (e.g., Na2S2O5) | Dihydroquinazolinone, then oxidation |

| 2-Aminobenzonitrile | 4-Chlorobenzoyl Chloride | Lewis Acid | N-(2-cyanophenyl)-4-chlorobenzamide |

Step 2: Chlorination of 2-(4-chlorophenyl)quinazolin-4(3H)-one

The second step involves the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a standard transformation in heterocyclic chemistry, effectively converting the lactam (amide) functionality into a more reactive chloro-substituted heterocycle.

This chlorination is typically achieved by refluxing 2-(4-chlorophenyl)quinazolin-4(3H)-one with a strong chlorinating agent. Commonly used reagents for this purpose include:

Thionyl chloride (SOCl₂) , often with a catalytic amount of N,N-dimethylformamide (DMF).

Phosphorus oxychloride (POCl₃) .

The reaction mixture is heated to reflux for several hours. After the reaction is complete, the excess chlorinating agent is removed, typically by distillation under reduced pressure. The crude product is then purified, often by pouring the reaction mixture into ice water, which precipitates the solid this compound. Recrystallization from a suitable solvent like ethanol or petroleum ether yields the purified product.

The reaction scheme is summarized below:

2-(4-chlorophenyl)quinazolin-4(3H)-one + Chlorinating Agent (SOCl₂ or POCl₃) → this compound

This two-step procedure is highly efficient and allows for the synthesis of a wide variety of 4-chloroquinazoline (B184009) derivatives by simply varying the substituent on the phenyl ring at the 2-position of the quinazolinone precursor.

Oxidative Aromatization Utilizing Thionyl Chloride and N,N-Dimethylformamide

A prominent and efficient method for the synthesis of 4-chloro-2-arylquinazolines involves the oxidative aromatization of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This transformation is commonly achieved using a mixture of thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF). researchgate.netprepchem.com The reaction proceeds by treating the corresponding 2-aryl-quinazolin-4(3H)-one with an excess of thionyl chloride in a DMF solution, typically with heating to drive the reaction to completion. researchgate.net

The mechanism of this reaction involves the in-situ formation of the Vilsmeier-Haack reagent, a chloroiminium salt, from the reaction of DMF and thionyl chloride. nrochemistry.comname-reaction.comwikipedia.org This electrophilic species then reacts with the quinazolinone substrate. The process not only introduces the chlorine atom at the 4-position but also facilitates the aromatization of the heterocyclic ring, leading to the formation of the stable 4-chloroquinazoline structure. researchgate.net This one-pot procedure is advantageous due to its operational simplicity and the ready availability of the reagents.

For instance, the synthesis of 4-chloro-2-(4-methylphenyl)quinazoline is achieved by reacting 2-(4-methylphenyl)quinazolin-4(3H)-one with thionyl chloride and a catalytic amount of DMF, followed by heating under reflux. prepchem.com This method has been successfully applied to a range of 2-aryl-quinazolin-4(3H)-ones to produce the corresponding 2-aryl-4-chloroquinazolines. researchgate.net

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| 2-Aryl-quinazolin-4(3H)-ones | 2-Aryl-4-chloroquinazolines | SOCl₂, DMF, reflux at 80°C for 2 h | researchgate.net |

| 2-(4-Methylphenyl)quinazolin-4(3H)-one | 4-Chloro-2-(4-methylphenyl)quinazoline | SOCl₂, DMF, reflux for 75 minutes | prepchem.com |

Advanced Synthetic Strategies for Quinazoline Derivatives and Hybrid Compounds

The development of novel synthetic routes to quinazoline derivatives is driven by the need for more efficient, sustainable, and versatile methods. These advanced strategies often employ modern catalytic systems or transition-metal-free approaches to construct the quinazoline core and introduce functional diversity.

Transition-Metal-Free Synthetic Approaches

In recent years, there has been a significant shift towards the development of transition-metal-free synthetic methodologies, which offer advantages in terms of cost, toxicity, and environmental impact. Several innovative metal-free strategies have been reported for the synthesis of quinazoline derivatives.

One such approach involves the reaction of 2-aminobenzonitriles with aldehydes in the presence of a base like potassium tert-butoxide (KOtBu) to afford dihydroquinazolinones in high yields at room temperature. organic-chemistry.org Another environmentally friendly method utilizes an inorganic base, potassium phosphate (B84403) (K₃PO₄), to promote the reaction between 2-aminobenzonitriles and aromatic aldehydes in water, yielding 2,3-dihydroquinazolin-4(1H)-ones. rsc.org These intermediates can then be further functionalized.

Metal-Catalyzed Synthetic Protocols

Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and quinazolines are no exception. Various metals, including palladium, copper, and zinc, have been employed to catalyze key bond-forming reactions in the synthesis of quinazoline derivatives.

Palladium catalysts are particularly versatile in C-C and C-N bond formation. An efficient route to 4-arylquinazolines involves the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids. organic-chemistry.org This reaction utilizes p-toluenesulfonyl chloride (TsCl) as an in-situ activator of the C4-OH bond, enabling the cross-coupling to proceed under mild conditions. organic-chemistry.org The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield. Studies have identified PdCl₂(PPh₃)₂ as an effective catalyst, K₂CO₃ as the base, and a THF-H₂O mixture as the solvent. organic-chemistry.org

| Reactants | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Quinazolin-4-one, Arylboronic acid, TsCl | PdCl₂(PPh₃)₂ | K₂CO₃ | THF-H₂O (20:1) | 60°C | organic-chemistry.org |

Copper catalysts have been effectively used in the synthesis of quinazoline derivatives. For instance, a copper-catalyzed one-pot reaction of 2-nitrobenzonitriles and various carbonyl compounds in the presence of diboronic acid as a reductant provides 2,3-dihydroquinazolin-4(1H)-ones in good yields under mild conditions. organic-chemistry.org This method showcases good functional-group tolerance.

Zinc(II) catalysts have also found application in the synthesis of quinazoline precursors. While specific examples for this compound are not detailed in the provided context, zinc-catalyzed cyclizations are a known method for constructing heterocyclic rings and can be a viable strategy for preparing quinazolinone intermediates.

Multi-Component and One-Pot Synthetic Methodologies

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies for the construction of complex molecular architectures like the quinazoline scaffold from simple, readily available precursors in a single synthetic operation. These approaches are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. openmedicinalchemistryjournal.commdpi.com

One prevalent one-pot method involves the cyclocondensation of 2-aminobenzophenones, aldehydes, and a nitrogen source, such as ammonium acetate, often facilitated by a catalyst. For instance, a magnetic ionic liquid (bmim[FeCl₄]) has been successfully employed as a catalyst in a solvent-free, three-component reaction of 2-aminobenzophenone, benzaldehyde, and ammonium acetate, yielding quinazoline derivatives in high yields (86%–95%). nih.gov This method's advantages include high atom efficiency and the reusability of the catalyst.

Another approach utilizes a copper-mediated one-pot condensation. This method facilitates the synthesis of quinazolinone derivatives through the in situ generation of an amine from ammonia, leading to the formation of four new C–N bonds in a single step with good to excellent yields. rsc.orgrsc.org While these examples focus on the broader quinazoline class, the principles are directly applicable to the synthesis of 2-arylquinazolines like this compound, typically by starting with a suitably substituted 2-aminobenzophenone or a related precursor.

Palladium-catalyzed four-component reactions have also been developed for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide, affording the products in 65–92% yields. mdpi.com Furthermore, a metal-free, four-component procedure has been described for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide, which functionalizes the C-H bond ortho to the amino group directly. rsc.org

The table below summarizes various multi-component strategies for the synthesis of quinazoline and quinazolinone cores.

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features | Yield Range |

|---|---|---|---|---|

| Three-component | 2-Aminobenzophenone, Benzaldehyde, Ammonium Acetate | Magnetic Ionic Liquid (bmim[FeCl₄]), 40°C, Solvent-free | Atom-efficient, Reusable catalyst | 86–95% nih.gov |

| One-pot Condensation | 2-Halobenzoyl derivative, Amine source (Ammonia) | Copper-mediated | In situ amine generation, Forms four C-N bonds | Good to Excellent rsc.orgrsc.org |

| Four-component | 2-Bromoanilines, Amines, Orthoesters, Carbon Monoxide | Palladium catalyst | Constructs N-substituted quinazolinones | 65–92% mdpi.com |

| Four-component | Anilines, Aromatic Aldehydes, Ammonium Iodide | Metal-free, Aerobic conditions | Direct ortho C-H functionalization | Not specified |

| Three-component | Isatoic Anhydride, Aldehydes, Nitrogen Source (e.g., Amine) | Triethanolamine (TEOA) and NaCl in aqueous media | Eco-friendly, Domino reaction | Moderate to Good frontiersin.org |

Green Chemistry Approaches in Quinazoline Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes to quinazolines. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scholarsresearchlibrary.com The synthesis of quinazoline derivatives is particularly amenable to this technique.

For example, a catalyst- and solvent-free synthesis of quinazolines has been reported from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating, affording the target molecules in good to excellent yields (70–91%) within minutes. nih.gov This clean and simple protocol provides an eco-friendly alternative by eliminating the need for organic solvents. nih.gov

Microwave assistance has also been effectively applied to the synthesis of 4-aminoquinazoline derivatives from 4-chloroquinazolines. The reaction of a 4-chloroquinazoline with various aryl heterocyclic amines in 2-propanol under microwave irradiation (60W) was completed in just 20 minutes, a significant improvement over the 12 hours required for the classical reflux method. mdpi.comnih.gov Similarly, a microwave-mediated, base-free N-arylation of 4-chloroquinazolines in a THF/H₂O solvent system rapidly and efficiently produced a library of 4-anilinoquinazolines. nih.gov This method is noted for its speed and reduced use of organic solvents. nih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of 4-aminoquinazolines.

| Method | Reactants | Solvent | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | 4-Chloroquinazoline, Aryl amine | 2-Propanol | 12 hours mdpi.com | Standard procedure |

| Microwave Irradiation | 4-Chloroquinazoline, Aryl amine | 2-Propanol | 20 minutes mdpi.com | Drastic reduction in reaction time |

| Microwave Irradiation | 4-Chloro-6-halo-2-phenylquinazolines, Substituted anilines | THF/H₂O (1:1) | 40 min - 2 hours nih.gov | Fast, efficient, base-free, reduced solvent |

| Microwave Irradiation | 2-Halobenzoic acids, Amidines | Water or DMF | Minutes sci-hub.cat | Green, rapid, ligand-free option in water |

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis (UAS) utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can accelerate reaction rates, improve yields, and enable reactions to proceed under milder conditions, often reducing the consumption of energy and solvents. ijsrch.com

The application of ultrasound has been shown to be beneficial for the synthesis of the quinazoline core. For example, an environmentally friendly and mild Bischler cyclization to access quinazolines with diverse substitutions has been developed using ultrasound. nih.gov In another study, a one-pot reaction for the synthesis of 4-tosyl quinazolines from 2-iodoaniline and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions was completed in just 30 minutes with good efficiency. nih.gov The authors noted that the role of ultrasound was to significantly reduce the reaction time and increase product yield. nih.gov

A direct comparison between microwave and ultrasound-assisted synthesis for a Niementowski-like reaction to produce 4(3H)-quinazolines revealed that the ultrasound-based methodology performed better in terms of yields for all tested examples. arkat-usa.org The ultrasound-promoted reaction was conducted at a bath temperature of 40°C for 45 minutes, yielding products in the 87-98% range. arkat-usa.org

Aqueous Media Reactions

Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in aqueous media offers significant environmental and economic advantages, including simplified product separation. nih.gov

Several methodologies have been developed for the synthesis of quinazolines in water. A sustainable, transition-metal-free synthesis of quinazoline derivatives has been reported from the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water, providing moderate to good yields (43–78%). nih.gov This process is made more economical and sustainable by using recrystallization for purification, which avoids chromatographic methods and large volumes of organic solvents. nih.gov

Furthermore, an eco-friendly, one-pot, three-component reaction for synthesizing quinazolinone derivatives has been developed using triethanolamine (TEOA) as a catalyst with the addition of NaCl in an aqueous medium under reflux. frontiersin.orgtandfonline.com The combination of TEOA and NaCl was found to show excellent selectivity, directing the reaction to proceed in a very clean manner. frontiersin.orgtandfonline.com The use of micellar media in this method presents an advantage over other reported protocols. tandfonline.com

Reactivity Profiling and Selective Functionalization

The reactivity of the this compound is dominated by the presence of the chloro substituent at the C4 position of the quinazoline ring. This position is highly susceptible to nucleophilic attack, making it a key site for further molecular elaboration and the introduction of diverse functional groups.

Nucleophilic Substitution Reactions on the Quinazoline Ring System

The chlorine atom at the C4 position of the quinazoline ring is an excellent leaving group, rendering this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is a cornerstone for the synthesis of a vast array of 4-substituted quinazoline derivatives. nih.gov

The reaction of 4-chloroquinazolines with various nucleophiles, particularly primary and secondary amines, is a widely employed strategy. nih.gov Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines under mild conditions to afford 4-aminoquinazolines in moderate to good yields. nih.gov Theoretical studies on 2,4-dichloroquinazoline have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to the C2 position. nih.gov This inherent electronic property underpins the high regioselectivity observed in these substitution reactions. nih.gov

The reaction between 4-chloroquinazoline and aniline, for instance, has been shown to proceed via a standard SₙAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net A wide variety of anilines, including those with electron-donating or electron-withdrawing groups at the ortho-, meta-, or para-positions, can be used to generate diverse 4-anilinoquinazoline (B1210976) derivatives. nih.gov

The table below provides examples of nucleophilic substitution reactions on the 4-chloroquinazoline core.

| Substrate | Nucleophile | Conditions | Product Type | Key Observation |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aryl heterocyclic amines | Microwave, 2-propanol, 20 min | N-arylheterocyclic-4-aminoquinazolines | Significant rate enhancement over classical heating. mdpi.com |

| 4-Chloro-6-halo-2-phenylquinazolines | Substituted anilines | Microwave, THF/H₂O, base-free, 40-120 min | 4-Anilinoquinazolines | Efficient, sustainable protocol compatible with various anilines. nih.gov |

| 4-Chloroquinazoline | Aniline | Not specified | 4-Anilinoquinazoline | Proceeds via a stepwise SₙAr mechanism. researchgate.net |

| 4-Chloroquinolines | 1,2,4-Triazole | Neutral, acidic, or basic | 4-(1H-1,2,4-triazol-1-yl)quinolines | Reactivity is influenced by acid/base catalysis. researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine, Azide, Amines | Not specified | 4-Hydrazino, 4-Azido, 4-Amino derivatives | Demonstrates the general applicability of SₙAr at C4. mdpi.com |

Reactivity at the C-4 Position

The C-4 position of the this compound ring system is characterized by heightened reactivity, making it a focal point for synthetic modifications. This enhanced reactivity is primarily attributed to the electron-withdrawing nature of the adjacent nitrogen atom (the α-nitrogen effect), which renders the C-4 carbon more electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes the chlorine atom at this position a good leaving group, facilitating a variety of substitution reactions.

Nucleophilic substitution reactions are among the most common transformations at the C-4 position. A range of nucleophiles, including primary and secondary amines, can readily displace the chloro group to form 4-aminoquinazoline derivatives. For instance, reactions with electron-rich amines, such as primary aliphatic amines or hydroxy-substituted anilines, proceed efficiently under mild conditions to yield the corresponding 4-aminoquinazolines in moderate to good yields nih.govbeilstein-journals.org. However, reactions involving electron-poor amines may necessitate longer reaction times and can result in lower yields nih.govbeilstein-journals.org.

The reactivity of the C-4 position is pivotal in the synthesis of biologically active molecules. For example, it is a key site for derivatization in the development of potential anticancer agents, such as 4-anilinoquinazolines, which are known to inhibit receptor tyrosine kinases nih.gov. Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method for the rapid synthesis of a library of 4-anilinoquinazoline derivatives nih.gov.

Furthermore, the C-4 chloro group can be displaced by other nucleophiles, such as the cyanide ion, to introduce a cyano group at this position. This transformation is typically carried out by heating in a solvent like DMF and serves as a precursor for further synthetic manipulations mdpi.com.

Electrophilic Substitution Reactions on the Quinazoline Ring System

While the quinazoline ring is generally considered an electron-deficient system, making it less prone to electrophilic aromatic substitution than benzene, such reactions can still occur, typically under forcing conditions. The presence of the two nitrogen atoms deactivates the ring towards electrophilic attack. However, the regioselectivity of these reactions is influenced by the existing substituents on both the quinazoline core and the 2-aryl group.

Nitration is a classic example of an electrophilic aromatic substitution reaction. The introduction of a nitro group onto the quinazoline ring system can be challenging due to the deactivating effect of the nitrogen atoms. The conditions for nitration, typically a mixture of a strong acid like sulfuric acid and a nitrating agent such as nitric acid, must be carefully controlled to achieve the desired product and avoid unwanted side reactions.

In the case of 2-aryl-4-chloroquinazolines, nitration can potentially occur on either the quinazoline ring or the 2-aryl substituent. The regioselectivity is dictated by the electronic properties of both ring systems. For instance, in the nitration of 3-(4-chlorophenyl)-2-methylquinazolin-4-one, using a mixture of fuming nitric acid and concentrated sulfuric acid, dinitration was observed, with one nitro group entering the quinazoline ring and the other on the 2-phenyl substituent researchgate.net. This suggests that under strong nitrating conditions, both rings can be functionalized. Specifically, the product obtained was 3-(4'-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one researchgate.net. This indicates that on the quinazoline core, the 6-position is susceptible to nitration.

The regioselectivity of nitration on substituted aromatic compounds can be influenced by various factors, including the nature of the substituents and the reaction conditions frontiersin.orggoogle.com. For aromatic compounds with deactivating groups, the incoming electrophile generally directs to the meta-position. However, in heterocyclic systems like quinazoline, the interplay of the heteroatoms' electronic effects makes predicting the exact site of substitution more complex.

Research on the nitration of simpler aromatic compounds shows that regioselectivity is a delicate balance of electronic and steric effects frontiersin.org. While electron-donating groups typically direct ortho- and para-, electron-withdrawing groups direct meta-. The presence of multiple substituents further complicates the prediction of the major product.

Halogen Reactivity and Selectivity in Cross-Coupling Reactions

Halogenated quinazolines are valuable intermediates in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds mdpi.comjournament.com. These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools in modern organic synthesis. The reactivity and selectivity of these reactions are highly dependent on the nature of the halogen and its position on the quinazoline scaffold.

The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl mdpi.com. This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and most easily cleaved during the oxidative addition step of the catalytic cycle. This differential reactivity allows for selective cross-coupling reactions on polyhalogenated substrates.

For instance, in a molecule containing both an iodine and a chlorine atom, the cross-coupling reaction can be directed to selectively occur at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This principle has been demonstrated in the reactions of 2-aryl-4-chloro-6-iodoquinazolines, where palladium-catalyzed Sonogashira cross-coupling with terminal alkynes selectively occurs at the more reactive C-I bond mdpi.com.

This selective reactivity is a powerful tool for the stepwise functionalization of the quinazoline core, allowing for the synthesis of complex, unsymmetrically substituted derivatives.

Below is a table summarizing the general reactivity trend of aryl halides in cross-coupling reactions.

| Aryl Halide | Reactivity |

| Aryl Iodide | Highest |

| Aryl Bromide | Intermediate |

| Aryl Chloride | Lowest |

This table illustrates the general trend in reactivity for palladium-catalyzed cross-coupling reactions.

As previously mentioned, the C-4 position of the quinazoline ring is significantly activated towards nucleophilic attack due to the "alpha-nitrogen effect". This effect also plays a crucial role in enhancing the reactivity of the C-4 chloro group in palladium-catalyzed cross-coupling reactions mdpi.commdpi.com. The nitrogen atom at the 1-position increases the electrophilicity of the C-4 carbon, facilitating the oxidative addition of the C-Cl bond to the palladium catalyst.

This activation is so pronounced that the C(4)-Cl bond can exhibit reactivity comparable to, or even greater than, typically more reactive C-Br bonds at other positions on the quinazoline ring under certain conditions mdpi.com. Theoretical calculations have shown that while the bond dissociation energy of the C(4)-Cl bond is higher than that of a Csp²-Br bond, the interaction between the palladium catalyst's HOMO and the quinazoline's LUMO during the oxidative addition step favors the reaction at the C-4 position mdpi.com.

This enhanced reactivity at the C-4 position due to the alpha-nitrogen effect allows for selective cross-coupling reactions even in the presence of other halogens. For example, in 6,8-dibromo-4-chloroquinazolines, Sonogashira cross-coupling has been shown to occur selectively at the C-4 position mdpi.com.

The following table provides a qualitative comparison of the factors influencing halogen reactivity in cross-coupling reactions on a quinazoline scaffold.

| Position | Halogen | Intrinsic Reactivity | Electronic Effect | Overall Reactivity |

| C-4 | Cl | Low | High (α-Nitrogen) | Enhanced |

| C-6/C-7/C-8 | Br | Medium | Moderate | Moderate |

| C-6/C-7/C-8 | I | High | Moderate | High |

This interactive table allows for a comparison of the factors influencing the reactivity of different halogens at various positions on the quinazoline ring in cross-coupling reactions.

Elucidating Structure Activity Relationships Sar Within 4 Chloro 2 4 Chlorophenyl Quinazoline Analogues

Correlating Structural Modulations with Biological Potency

The biological activity of 4-chloro-2-(4-chlorophenyl)quinazoline analogues is intricately linked to their structural architecture. Researchers have extensively investigated how specific modulations at various positions of the quinazoline (B50416) ring system and its substituents correlate with their therapeutic potential, particularly as anticancer agents.

Impact of Halogen Substituents on Activity Profile

The nature and position of halogen substituents on the 4-anilinoquinazoline (B1210976) framework play a pivotal role in modulating the biological activity. Studies have shown that the presence of a halogen atom at specific positions can significantly enhance the antiproliferative and enzyme inhibitory potency of these compounds. For instance, the substitution of a bromine atom at the C6 position of the quinazoline ring has been associated with increased antiproliferative action. nih.govbeilstein-journals.org

A computational study on 4-anilinoquinazoline derivatives highlighted that halogen substitution at the C3'-position of the anilino ring influences the drug's potency as an Epidermal Growth Factor Receptor (EGFR) inhibitor. mdpi.com The study revealed that while halogen substitution did not cause significant conformational changes, it did alter electronic properties, which are crucial for interactions at the EGFR binding site. mdpi.com Notably, the substitution with a bromine atom at the C3' position of the anilino ring demonstrated superior potency in inhibiting EGFR compared to other substitutions. mdpi.com

Furthermore, research on quinazolinone derivatives has indicated that the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring can improve their antimicrobial activities. nih.gov The following table summarizes the effect of halogen substitution on the anticancer activity of some 4-anilinoquinazoline derivatives.

| Compound | Halogen at C6 | Anilino Substituent | Cell Line | IC50 (µM) |

| 1 | Br | N-methyl-4-methoxyaniline | HCT-116 | 15.6 |

| 2 | I | N-methyl-4-methoxyaniline | HCT-116 | 21.3 |

| 3 | Br | N-methyl-3-bromoaniline | HCT-116 | 12.8 |

| 4 | I | N-methyl-3-bromoaniline | HCT-116 | 18.5 |

| 5 | Br | N-methyl-4-methoxyaniline | T98G | 18.2 |

| 6 | I | N-methyl-4-methoxyaniline | T98G | 25.1 |

| 7 | Br | N-methyl-3-bromoaniline | T98G | 14.7 |

| 8 | I | N-methyl-3-bromoaniline | T98G | 20.9 |

Influence of Varied Substituents on the Quinazoline Nucleus

The biological profile of this compound analogues is significantly influenced by the nature of substituents on the quinazoline nucleus. Structure-activity relationship studies have consistently shown that modifications at positions 2, 6, and 7 are critical for their pharmacological effectiveness. researchgate.netijpca.org For instance, the introduction of an aryl group at the C2 position has been linked to increased antiproliferative action. nih.govbeilstein-journals.org

In a series of 4-anilinoquinazolines, it was found that electron-donating groups on the quinazoline moiety are favored for enhanced potency. nih.gov The most potent analogue in this study, a 6,7-dimethoxy derivative, exhibited a very high selectivity for EGFR over other tyrosine kinase enzymes. nih.gov This highlights the importance of the substitution pattern on the quinazoline core for both potency and selectivity.

The antiproliferative activity of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines was evaluated against several human cancer cell lines, with disubstituted 6- and 7-phenyl derivatives displaying the most interesting activities. nih.gov Similarly, the introduction of methoxy and methyl-substituted rings on the phenyl group of certain quinazolin-4(3H)-ones resulted in more active molecules compared to those with other electron-donating or withdrawing groups. nih.gov

Role of Flexible Chains and Terminal Heterocyclic Rings in Design

The incorporation of flexible chains and terminal heterocyclic rings into the this compound scaffold has emerged as a promising strategy for enhancing cytotoxic potential. The introduction of a flexible urea (B33335) moiety in some quinazolinone derivatives was found to be responsible for higher activity compared to more rigid amide derivatives. nih.gov

In another study, novel quinazoline-based agents bearing triazole-acetamides were designed and synthesized. nih.gov This design was inspired by the potent anticancer activity of the quinazoline core and the cytotoxic effects of the aryl-triazole group. The addition of an aryl acetamide (B32628) moiety was intended to improve the hydrogen bonding features of the novel analogues with their potential targets. nih.gov The results indicated that these quinazoline-oxymethyltriazole compounds exhibited moderate to good anticancer potential. nih.gov

Furthermore, the hybridization of the 7,8-dimethoxyimidazoquinazoline ring system with different heterocyclic moieties such as piperazine and piperidine has been explored. mdpi.com Structure-activity correlations revealed that a piperidinyl moiety was more active than a N-methylpiperazinyl one in a series of imidazoquinazoline derivatives. mdpi.com

Specific Structural Features Governing Activity

Beyond the general influence of substituents, specific structural features have been identified as key governors of the biological activity of this compound analogues. These include the pattern of nitrogen substitution and the presence of particular alkyl moieties.

Effect of N-Substitution Patterns on Efficacy

The substitution pattern on the nitrogen atoms of the quinazoline scaffold, particularly at the 4-position, is a critical determinant of biological efficacy. The 4-anilinoquinazoline moiety is a well-established pharmacophore for potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov The nitrogen atom at position 1 (N-1) of the quinazoline ring and the nitrogen of the anilino group are crucial for binding to the ATP site of EGFR.

The nature of the substituent on the anilino nitrogen can also influence activity. For instance, N-arylation of 4-chloroquinazolines with various anilines has been shown to produce compounds with promising antiproliferative properties. nih.gov Both primary and secondary amines, including aliphatic and aromatic amines, can be used as nucleophiles to displace the chlorine at the 4-position, leading to a diverse range of N-substituted quinazoline derivatives. mdpi.comnih.gov

Significance of Propyl Moiety for Cytotoxic Activity

The presence and nature of alkyl chains, such as a propyl moiety, can significantly impact the cytotoxic activity of quinazolinone derivatives. In a study evaluating novel derivatives of quinazolinone with substituted quinoxalindione at position 3, it was observed that compounds with propyl and isopropyl substitutions exhibited the lowest cytotoxic activity against both MCF-7 and HeLa cell lines. nih.gov This suggests that increased lipophilicity due to these alkyl groups might be detrimental to the cytotoxic potential in this particular series of compounds. nih.gov

Broad-Spectrum Activity of Specific Phenylhydrazinecarbothioamide Moieties

The incorporation of hydrazinecarbothioamide (thiosemicarbazide) moieties into heterocyclic scaffolds is a well-established strategy for developing agents with broad-spectrum biological activity. turkjps.orgnih.gov While specific research on this compound analogues bearing a phenylhydrazinecarbothioamide group is not extensively detailed in available literature, the known antimicrobial and cytotoxic potential of related structures provides a strong rationale for their investigation. researchgate.net

Hydrazine-derived structures, such as hydrazones and thiosemicarbazides, are known to possess significant antibacterial and antifungal properties. turkjps.orgresearchgate.net For instance, novel hydrazinecarbothioamide derivatives incorporating a 1,2,4-triazole moiety have demonstrated potent antimicrobial activity against various bacterial strains, including S. aureus and P. aeruginosa. turkjps.orgnih.gov The activity is often influenced by the nature of the substituent on the terminal nitrogen of the carbothioamide chain. For example, compounds with a 4-bromophenyl substitution showed high activity against S. aureus, while an n-propyl substitution was most effective against P. aeruginosa. turkjps.org

This suggests that synthesizing analogues by replacing the chloro group at the C-4 position of the this compound core with various substituted phenylhydrazinecarbothioamide moieties could yield compounds with significant antimicrobial potential. The general structure would involve linking the quinazoline at position 4 to the hydrazine nitrogen of the phenylhydrazinecarbothioamide side chain. The broad-spectrum activity would likely arise from the combined pharmacophoric features of the quinazoline core and the flexible, hydrogen-bonding capable thiosemicarbazide chain. The phenyl ring from the hydrazine part and the existing 2-(4-chlorophenyl) group could engage in various interactions with biological targets, potentially leading to a wide range of activities.

Table 1: Antimicrobial Activity of Representative Hydrazinecarbothioamide Derivatives

| Compound ID | N-substituent | Target Organism | MIC (µM) |

| 5e | 4-Bromophenyl | S. aureus | 12.5 |

| 5g | n-Propyl | P. aeruginosa | 0.78 |

| 5d | 4-Chlorophenyl | S. aureus | >100 |

| 5a | Phenyl | P. aeruginosa | >100 |

Note: Data is derived from a study on 1,2,4-triazole-based hydrazinecarbothioamides and is presented here to illustrate the potential activity of this moiety. turkjps.org

Relationship between Lipophilicity and Enzyme Inhibition

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. In the context of enzyme inhibitors based on the quinazoline scaffold, the relationship between lipophilicity and activity is a key aspect of SAR studies. nih.govnih.gov

Generally, an optimal level of lipophilicity is required for a drug candidate. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and access intracellular targets. For quinazoline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), small and lipophilic groups on the quinazoline core have been shown to increase inhibitory activity. nih.govmdpi.com These lipophilic substituents can engage in hydrophobic interactions within the ATP-binding pocket of the enzyme, thereby enhancing binding affinity. nih.gov

However, the relationship is not always linear. While increased lipophilicity can improve enzyme inhibition, it may not always translate to better cellular activity or cytotoxicity. nih.gov Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins, which can cause toxicity. nih.govnih.gov Therefore, a balance must be struck.

Studies on various 2,4-disubstituted quinazoline derivatives have explored this relationship. For instance, research on a series of 2,4-disubstituted quinazolines as cholinesterase inhibitors demonstrated that potent compounds could be identified across a range of lipophilicity values, suggesting that specific structural interactions are more critical than lipophilicity alone. nih.gov In another study on spiro nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolines, it was found that binding affinity was not strictly correlated with lipophilicity, and compounds with balanced physicochemical profiles were often the most promising. mdpi.com

Table 2: Illustrative Relationship Between Lipophilicity (ClogP) and Enzyme Inhibition (IC₅₀) for a Series of 2,4-Disubstituted Quinazoline Analogues

| Compound ID | R² Substituent | R⁴ Substituent | ClogP | BuChE IC₅₀ (µM) |

| 6a | 4-Aminophenyl | 4-Methoxyaniline | 4.58 | 21.45 |

| 6b | 4-Aminophenyl | 4-Hydroxyaniline | 4.01 | 10.31 |

| 6f | 4-Aminophenyl | 4-(Dimethylamino)aniline | 4.71 | 0.52 |

| 6h | 4-Aminophenyl | 4-Trifluoromethylaniline | 5.56 | 6.74 |

| 6j | 4-Aminophenyl | 4-Nitroniline | 4.60 | 3.65 |

Note: This table presents data for a series of novel 2,4-disubstituted quinazoline derivatives as butyrylcholinesterase (BuChE) inhibitors to illustrate the principle of correlating lipophilicity with enzyme inhibition. ClogP is the calculated logP. Data sourced from a 2024 study on selective BuChE inhibitors. nih.gov

Molecular Mechanisms of Action: Unraveling the Biological Efficacy of 4 Chloro 2 4 Chlorophenyl Quinazoline Derivatives

Target Identification and Pathway Modulation

The biological effects of 4-Chloro-2-(4-chlorophenyl)quinazoline derivatives are attributed to their ability to modulate the activity of several key proteins involved in cell signaling, proliferation, and survival. The following sections detail the specific molecular targets and pathways affected by these compounds.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.govnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Derivatives of this compound have been investigated as EGFR inhibitors, with studies revealing their potential to block the receptor's tyrosine kinase activity. nih.govnih.govnih.govnih.govfrontiersin.org

The 4-anilinoquinazoline (B1210976) moiety, a common feature in many EGFR inhibitors, is also present in several derivatives of the title compound. nih.gov This structural element is crucial for binding to the ATP-binding site of the EGFR kinase domain. frontiersin.org Research has shown that modifications at various positions of the quinazoline ring can significantly influence the inhibitory potency against EGFR. For instance, a derivative, compound 6d , demonstrated potent EGFR inhibition with an IC50 value of 0.069 ± 0.004 µM, comparable to the known EGFR inhibitor erlotinib (B232) (IC50 = 0.045 ± 0.003 µM). nih.gov Another study highlighted a 2-thioquinazolin-4(3H)-one derivative, compound 4 , which strongly inhibited EGFR with an IC50 of 0.049 μM, outperforming the standard drug lapatinib (B449) (IC50 = 0.059 μM). nih.gov

The following table summarizes the EGFR inhibitory activity of selected this compound derivatives:

| Compound | Description | EGFR IC50 (µM) | Reference |

| 6d | Quinazolin-4(3H)-one derivative | 0.069 ± 0.004 | nih.gov |

| 4 | 2-thioquinazolin-4(3H)-one derivative | 0.049 | nih.gov |

| Erlotinib | Reference Drug | 0.045 ± 0.003 | nih.gov |

| Lapatinib | Reference Drug | 0.059 | nih.gov |

Modulation of DNA Repair Enzyme Systems

Recent studies have suggested that quinazoline derivatives can influence DNA repair pathways, a critical mechanism for cell survival, particularly in cancer cells that often exhibit genomic instability. nih.gov While direct modulation of DNA repair enzymes by this compound itself is an area of ongoing investigation, the broader class of quinazoline derivatives has been shown to impact these systems. nih.govebi.ac.uk For instance, some quinazoline derivatives have been reported to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. nih.govebi.ac.uk The inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

Thymidylate Enzyme Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA synthesis and repair. nih.gov Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and can induce cell death. The quinazoline scaffold has been utilized in the design of antifolates that target TS. nih.govacs.orgelsevierpure.comacs.org For example, the quinazoline-based antifolate CB3717 was one of the first compounds in this class to demonstrate TS inhibition. nih.govnih.gov While specific studies on this compound's direct inhibition of thymidylate synthase are limited, the established activity of related quinazoline derivatives suggests this as a potential mechanism of action that warrants further investigation.

Interference with Tubulin Polymerization

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov Disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. nih.govnih.govnih.gov For example, a 4-phenylamino-substituted quinazoline derivative showed strong tubulin polymerization inhibitory activity with an IC50 of 1.2 μM. nih.gov Another study reported a 2-chloroquinazoline (B1345744) derivative as a potent inhibitor of tubulin polymerization. nih.gov The interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The table below presents the tubulin polymerization inhibitory activity of a representative quinazoline derivative:

| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |

| Thiophene derivative (Op) | 4-phenylamino-substituted quinazoline | 1.2 | nih.gov |

| Combretastatin A-4 | Reference Compound | 1.1 | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various types of cancers. It plays a key role in the synthesis of prostaglandins, which are involved in inflammation, pain, and cell growth. nih.govtandfonline.com Several quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govtandfonline.comnih.govacs.orgnih.gov These compounds have shown promising anti-inflammatory and analgesic activities. nih.gov Molecular docking studies have suggested that these derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov For instance, a series of novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) exhibited superior COX-2 selectivity. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of proteins crucial for DNA repair, genomic stability, and programmed cell death. nih.govmdpi.com PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality. nih.gov The quinazoline-4-one and quinazoline-2,4-dione scaffolds have been identified as effective cores for the development of PARP inhibitors. nih.govnih.govacs.org Several studies have reported potent PARP-1 inhibitory activity for quinazolinone derivatives, with some compounds showing IC50 values in the nanomolar range. nih.govmdpi.comnih.govacs.orgrjpbr.com For example, a series of quinazoline-2,4(1H,3H)-dione derivatives displayed strong PARP-1 inhibition, with IC50 values as low as 1.02 nM. acs.org

The following table summarizes the PARP-1 inhibitory activity of selected quinazoline derivatives:

| Compound Series | Scaffold | PARP-1 IC50 Range (nM) | Reference |

| Quinazoline-2,4(1H,3H)-dione derivatives | Quinazoline-2,4-dione | 1.02 - 9.75 | acs.org |

| 2-substituted-quinazolinones | Quinazolin-4-one | Potent Inhibition | nih.gov |

Engagement with Inflammatory Mediators

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous diseases. Key to this process are chemical mediators that propagate the inflammatory cascade. Research has highlighted the ability of this compound derivatives to modulate these pathways.

Inhibition of Prostaglandin (B15479496) Synthesis

Prostaglandins are lipid compounds with hormone-like effects, playing a crucial role in the generation of the inflammatory response, pain, and fever. A series of 4-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In an experimental model of ocular inflammation, these compounds were found to significantly lower the production of prostaglandin E2 (PGE2). nih.gov The study revealed that all tested derivatives exhibited a notable anti-inflammatory effect by reducing PGE2 levels compared to the control group. nih.gov Notably, 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one and 3-cyclohexyl-quinazolin-4(3H)-one were identified as the most potent compounds, reducing PGE2 levels even more effectively than the reference drug, tolmetin. nih.gov

Histamine (B1213489) and Serotonin (B10506) Pathway Modulation

While direct and extensive research specifically detailing the modulation of histamine and serotonin pathways by this compound is not broadly available in the provided search results, the established anti-inflammatory properties of quinazoline derivatives suggest a potential, yet unconfirmed, interplay with these pathways. Histamine and serotonin are key mediators in the initial phases of inflammation, and their modulation is a common mechanism for anti-inflammatory drugs. Further investigation is required to elucidate the precise interactions of this specific compound and its derivatives with these critical inflammatory pathways.

Novel Biological Targets and Multi-Target Therapeutic Strategies

Beyond classical anti-inflammatory mechanisms, derivatives of this compound are being explored for their effects on non-traditional biological targets, opening avenues for multi-target therapeutic approaches.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor production. nih.govnih.gov Disrupting this communication, a strategy known as quorum sensing inhibition (QSI), is a promising anti-infective approach that may circumvent the development of antibiotic resistance. nih.gov

Quinazolinone scaffolds, which are structurally related to the core of this compound, have been identified as effective inhibitors of the Pseudomonas aeruginosa QS system. nih.govsemanticscholar.org These compounds are designed to mimic the natural QS signaling molecules, thereby competitively inhibiting their binding to the PqsR receptor. nih.govsemanticscholar.org Molecular docking studies have indicated that the quinazoline core can form aromatic stacking interactions with key amino acid residues (LEU208 and ILE236) of the PqsR protein. nih.govsemanticscholar.org

A study focusing on the development of quinazolinone analogues as QS inhibitors identified several potent compounds. For instance, a quinazolinone-1,2,3-triazole-phenylacetamide derivative, compound 6b , demonstrated significant pqs inhibitory activity at various concentrations. semanticscholar.org Another study highlighted that certain quinazolinone derivatives could effectively inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Specifically, compounds 19 and 20 were found to inhibit biofilm formation in P. aeruginosa at concentrations below their minimum inhibitory concentration, suggesting a specific anti-virulence mechanism rather than a general bactericidal effect. nih.gov

| Compound | Target Organism | Activity | IC50/MIC | Reference |

| Quinazolinone-1,2,3-triazole-phenylacetamide 6b | Pseudomonas aeruginosa | Pqs inhibition | 73.4% at 100 µM | semanticscholar.org |

| Compound 19 | Pseudomonas aeruginosa | Biofilm inhibition | - | nih.gov |

| Compound 20 | Pseudomonas aeruginosa | Biofilm inhibition | - | nih.gov |

| Pyrimidin-4-yl quinazolin-4(3H)-one IV | Staphylococcus aureus (MRSA) | Biofilm inhibition | 20.7 µM | nih.gov |

| Quinazolinone derivative V | Candida albicans | Biofilm inhibition | < 30 µM | nih.gov |

Interplay with Cellular Pathways in Disease Contexts

The versatility of the quinazoline scaffold allows for its interaction with various cellular pathways implicated in a range of diseases, including cancer. Research into novel 4-hydroxyquinazoline (B93491) derivatives, which share the core quinazoline structure, has revealed their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). mdpi.com PARP is a crucial enzyme involved in DNA repair and cell death. mdpi.com

One such derivative, compound B1 , demonstrated significant cytotoxicity in PARP inhibitor-resistant cancer cell lines. mdpi.com Mechanistic studies showed that this compound could induce the formation of intracellular reactive oxygen species (ROS) and promote depolarization of the mitochondrial membrane, ultimately leading to increased apoptosis and cell death. mdpi.com This suggests that quinazoline derivatives can exert their therapeutic effects by modulating fundamental cellular processes like DNA repair and apoptosis, offering a strategy to overcome drug resistance in cancer cells. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2 4 Chlorophenyl Quinazoline and Its Analogues

Structural Elucidation Techniques

The precise architecture of these quinazoline (B50416) derivatives is determined through a combination of powerful spectroscopic methods, each providing unique insights into the molecular framework.

NMR spectroscopy stands as a cornerstone in the structural analysis of 4-Chloro-2-(4-chlorophenyl)quinazoline and its analogues, offering detailed information about the chemical environment of individual atoms. frontiersin.orgrsc.orgresearchgate.net

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within the molecule. For quinazoline derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. researchgate.netresearchgate.netchemicalbook.com For instance, in a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the aromatic protons resonate as a doublet of doublets at 8.20 ppm, a doublet of triplets at 7.84 ppm, a doublet at 7.69 ppm, and a multiplet between 7.59-7.42 ppm. uin-malang.ac.id The chemical shifts and coupling constants of these protons are diagnostic for their positions on the quinazoline and phenyl rings.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Quinazoline Analogues

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| 7-chloro-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | Aromatic H | 8.19 – 8.08 | m |

| 7-chloro-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | Aromatic H | 7.76 | d |

| 7-chloro-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | Aromatic H | 7.61 – 7.49 | m |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | DMSO-d6 | Aromatic H | 7.5-8.1 | m |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | DMSO-d6 | COCH₃ | 2.6 | s |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). m = multiplet, d = doublet, s = singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In quinazolinone derivatives, the carbonyl carbon of the quinazolinone ring typically appears at a downfield chemical shift. clockss.orgjst.vn For example, in 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one, the carbonyl carbon of the quinazolinone ring resonates at 160.5 ppm, while the acetyl carbonyl appears at 198 ppm. cram.com The quaternary carbons and carbons bearing heteroatoms also exhibit characteristic chemical shifts. clockss.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Quinazoline Analogues

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| 7-chloro-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | C=O | 162.14 |

| 7-chloro-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | C=N | 154.24 |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | DMSO-d6 | C=O (acetyl) | 198 |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | DMSO-d6 | C=O (quinazolinone) | 160.5 |

IR and FT-IR spectroscopy are valuable for identifying the functional groups present in a molecule. researchgate.netresearchgate.netmdpi.com For quinazoline derivatives, characteristic absorption bands are observed for the C=N, C=C, and C-Cl bonds. In quinazolinone analogues, a strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1690-1710 cm⁻¹. cram.comderpharmachemica.com For example, in 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one, the C=O of the quinazolinone appears at 1690 cm⁻¹, and the acetyl C=O is at 1710 cm⁻¹. cram.com The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. derpharmachemica.com

Interactive Data Table: Characteristic IR Absorption Bands for Quinazoline Analogues

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | C=O (acetyl) | 1710 |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | C=O (quinazolinone) | 1690 |

| 3-(4-acetylphenyl)-6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one cram.com | C=N | 1630 |

| 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one derpharmachemica.com | C=O (quinazolinone) | 1700.20 |

| 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one derpharmachemica.com | C=N | 1593.30 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purity Assessment and Chromatographic Methods

Ensuring the purity of synthesized compounds is critical for their subsequent applications. Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of quinazoline derivatives. tandfonline.comresearchgate.netnih.govnih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. tandfonline.comresearchgate.net The choice of mobile phase, typically a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water or a buffer, is optimized to achieve good separation. tandfonline.comresearchgate.net The purity of the compound is determined by the area of its peak in the chromatogram relative to the total area of all peaks. A purity of ≥95% is often required for further studies. nih.gov

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for monitoring the progress of reactions and for preliminary purity checks. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of different components can be visualized under UV light. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile quinazoline derivatives, providing both separation and mass spectral data for identification and purity determination. jove.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For this compound and its analogues, reversed-phase HPLC (RP-HPLC) is a commonly employed method. While specific HPLC parameters for the title compound are not extensively documented in publicly available literature, methods for structurally similar quinazoline derivatives provide a strong basis for its analysis.

Typically, a C18 column is utilized as the stationary phase due to its hydrophobicity, which is well-suited for the separation of relatively non-polar molecules like quinazoline derivatives. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from its precursors and any potential by-products.

Detection is most commonly achieved using a UV detector, as the quinazoline ring system exhibits strong absorbance in the UV region. The selection of an appropriate detection wavelength is crucial for sensitivity and is typically determined from the compound's UV-Vis absorption spectrum.

Table 1: Illustrative HPLC Parameters for Quinazoline Analogues

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific λmax (e.g., 254 nm or 315 nm) |

| Injection Volume | 10-20 µL |

Note: These parameters are based on methods for related quinazoline compounds and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For the synthesis of this compound, TLC is used to track the conversion of the starting materials to the final product. nih.gov

The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase, or eluent, is critical for achieving good separation. For quinazoline derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. nih.gov The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com An ideal Rf value is typically between 0.3 and 0.7 for good separation and reliable identification. nih.govchemistryhall.com

Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm or 365 nm), as the quinazoline ring is UV-active and will appear as dark spots or fluorescent spots. nih.govjove.com

Table 2: General TLC Conditions for Quinazoline Analogues

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (varying ratios, e.g., 7:3, 1:1) |

| Visualization | UV lamp (254 nm / 365 nm) |

Note: The optimal mobile phase composition needs to be determined experimentally to achieve the best separation for this compound.

Photophysical Characterization

The photophysical properties of quinazoline derivatives are of great interest due to their potential applications in fluorescence-based sensors, imaging agents, and organic light-emitting diodes (OLEDs). nih.govrsc.orgrsc.org

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of quinazoline and its derivatives typically displays characteristic absorption bands.